molecular formula C8H11ClN2O2 B2812054 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid CAS No. 1006451-25-7

1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid

Cat. No. B2812054
CAS RN: 1006451-25-7
M. Wt: 202.64
InChI Key: MHJDAWLGUWVPST-UHFFFAOYSA-N
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Description

“1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1006451-25-7 . It has a molecular weight of 202.64 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “this compound”, often involves the use of a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H11ClN2O2/c1-2-3-4-11-5-6 (9)7 (10-11)8 (12)13/h5H,2-4H2,1H3, (H,12,13) .


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . A Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can also provide a broad range of pyrazole derivatives .

Scientific Research Applications

Functionalization Reactions and Theoretical Studies

Studies have delved into the functionalization reactions of pyrazole derivatives, highlighting their potential in synthesizing new compounds with specific properties. For example, the reaction of 1H-pyrazole-3-carboxylic acid derivatives with 2,3-diaminopyridine and other amines has been explored, showing the synthesis of novel compounds like 1H-pyrazole-3-carboxamide and other derivatives. These reactions are significant for developing materials with tailored properties, supported by both experimental and theoretical studies to understand the reaction mechanisms (Yıldırım, Kandemirli, & Demir, 2005).

Optical and Electronic Applications

Research on N-substituted pyrazole derivatives has revealed their potential as non-linear optical (NLO) materials. These compounds exhibit significant optical nonlinearity, making them suitable candidates for optical limiting applications. The study highlights the importance of the carboxylic acid group and ester substituent in enhancing nonlinearity, offering insights into designing effective NLO materials (Chandrakantha et al., 2013).

Synthesis and Characterization of Novel Derivatives

Novel pyrazole derivatives have been synthesized from 1H-pyrazole-3-carboxylic acid and related compounds, exploring their fluorescence and absorption properties. These studies contribute to the understanding of how different substituents affect the optical properties of pyrazole derivatives, aiding in the development of materials for specific optical applications (Ge et al., 2014).

Molecular Docking and Computational Analysis

Further research includes molecular docking studies of pyrazole derivatives to predict their interactions with target proteins. This approach is crucial for understanding the potential biological activity of these compounds, laying the groundwork for future drug development while excluding direct applications in drug use or side effects (Reddy et al., 2022).

properties

IUPAC Name

1-butyl-4-chloropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-2-3-4-11-5-6(9)7(10-11)8(12)13/h5H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJDAWLGUWVPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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